molecular formula C6H9ClO2S B15180385 Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- CAS No. 71735-69-8

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-

Cat. No.: B15180385
CAS No.: 71735-69-8
M. Wt: 180.65 g/mol
InChI Key: ORBGWMQEAXTZQX-LURJTMIESA-N
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Description

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- (C₅H₉ClO₂S), is a structurally complex acyl chloride characterized by a pentanoyl backbone modified with three functional groups: a thiol (-SH) and methyl (-CH₃) substituent at position 2 and a keto (=O) group at position 4 (Figure 1).

Properties

CAS No.

71735-69-8

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

(2S)-2-methyl-4-oxo-2-sulfanylpentanoyl chloride

InChI

InChI=1S/C6H9ClO2S/c1-4(8)3-6(2,10)5(7)9/h10H,3H2,1-2H3/t6-/m0/s1

InChI Key

ORBGWMQEAXTZQX-LURJTMIESA-N

Isomeric SMILES

CC(=O)C[C@@](C)(C(=O)Cl)S

Canonical SMILES

CC(=O)CC(C)(C(=O)Cl)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- typically involves the reaction of 2-mercapto-2-methyl-4-oxopentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2+HCl\text{2-mercapto-2-methyl-4-oxopentanoic acid} + \text{SOCl}_2 \rightarrow \text{Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-} + \text{SO}_2 + \text{HCl} 2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2​→Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions

    Disulfides, Sulfonic Acids: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

Scientific Research Applications

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules such as peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions of pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-, are highlighted through comparisons with related acyl chlorides (Table 1).

Table 1: Comparative Analysis of Acyl Chlorides

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Notes Physical Properties (Boiling Point/Density) References
2-Mercapto-2-methyl-4-oxo-pentanoyl chloride C₅H₉ClO₂S 168.52 (calc.) 2-SH, 2-CH₃, 4-O Thiol oxidation, steric hindrance, enhanced electrophilicity N/A
4-Oxo-pentanoyl chloride C₅H₇ClO₂ 134.56 4-O Ketone-enhanced electrophilicity BP: 189.5°C (predicted); Density: 1.153 g/cm³
Pentanoyl chloride C₅H₉ClO 120.58 None Standard acyl chloride reactivity BP: ~130°C (typical)
2-Methylbenzoyl chloride C₈H₇ClO 154.59 o-CH₃, benzoyl Steric hindrance, aromatic acylation BP: 213°C

Key Findings:

Functional Group Influence: The thiol group in the target compound enables unique reactivity, such as disulfide bond formation or nucleophilic substitution, absent in analogs like pentanoyl chloride or 4-oxo-pentanoyl chloride . The 4-oxo group increases electrophilicity at the carbonyl carbon, similar to 4-oxo-pentanoyl chloride, enhancing reactivity in nucleophilic acyl substitutions .

Biological Activity: Branched acyl chlorides (e.g., 2-methylbutanoyl chloride) exhibit distinct structure-activity relationships (SAR) in lipoxygenase (LOX) enzyme inhibition, suggesting that the target compound’s substituents may modulate biological interactions .

Synthesis and Stability: Branched or substituted acyl chlorides (e.g., 2-methylbenzoyl chloride) often face purification challenges due to decomposition or solubility issues, as noted in for compounds 2b and 3d . This implies that the target compound’s stability may require specialized handling.

Biological Activity

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo, is an organic compound that falls under the category of acyl chlorides. This compound possesses a unique structure that includes a mercapto group and an oxo group, which may confer specific biological activities. Despite limited direct research on this compound, insights can be drawn from related acyl chlorides and their biological interactions.

The molecular formula of pentanoyl chloride, 2-mercapto-2-methyl-4-oxo is C₇H₉ClO₂S, with a molecular weight of approximately 178.66 g/mol. The presence of the mercapto (-SH) group suggests potential reactivity with various biological molecules, particularly proteins and enzymes.

Biological Activity Overview

Acyl chlorides are known for their high reactivity due to the electrophilic nature of the carbonyl carbon adjacent to the chlorine atom. This reactivity allows them to participate in nucleophilic acyl substitution reactions, which can lead to the formation of biologically active derivatives. Here are some key aspects of the biological activity associated with pentanoyl chloride derivatives:

  • Antimicrobial Properties :
    • Many acyl chlorides have shown potential antimicrobial activity. For instance, derivatives similar to pentanoyl chloride have been explored for their efficacy against various bacterial strains.
    • A study indicated that compounds containing thiol groups exhibit enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .
  • Enzyme Inhibition :
    • Compounds with mercapto groups can interact with enzymes by forming covalent bonds with active site residues, potentially leading to inhibition. This mechanism has been observed in various enzyme classes, including proteases and transferases .
  • Cytotoxic Effects :
    • Some studies have reported cytotoxic effects linked to compounds containing similar functional groups. These effects may be mediated through oxidative stress pathways or by disrupting mitochondrial function .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Pentanoyl ChloridePotential antimicrobial activity
Rhodanine DerivativesAntibacterial and anticancer properties
C75 (Fatty Acid Synthase Inhibitor)Induces mitochondrial dysfunction

Case Study: Antimicrobial Activity

A study focusing on the synthesis of rhodanine-furan conjugates demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 16–32 mg/ml . This suggests that similar structures, including those derived from pentanoyl chloride, could exhibit comparable antimicrobial properties.

Case Study: Enzyme Interaction

Research has shown that compounds containing thiol groups can effectively inhibit serine proteases by forming stable covalent bonds at the active site. This mechanism was highlighted in studies involving glutamate-racemase cysteine interactions with rhodanine derivatives .

Safety and Toxicity Considerations

While exploring the biological activity of pentanoyl chloride, it is crucial to consider its safety profile. Acyl chlorides are generally classified as hazardous materials due to their corrosive nature and potential to cause severe skin and respiratory irritation. Proper handling and safety protocols must be followed when working with these compounds.

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